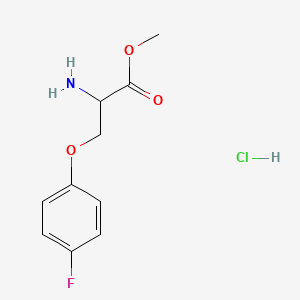
methyl O-(4-fluorophenyl)serinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a fluorophenoxy group, and a propanoate ester, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride typically involves the reaction of 4-fluorophenol with an appropriate amino acid derivativeThe reaction conditions often include the use of a dehydrating agent, such as thionyl chloride, and a catalyst, such as pyridine, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino alcohols, fluorinated ketones, and azide compounds. These products are often used as intermediates in the synthesis of more complex molecules for pharmaceutical and industrial applications .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and fluorophenoxy groups allow it to bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride include:
- Methyl 2-amino-3-(4-chlorophenoxy)propanoate hydrochloride
- Methyl 2-amino-3-(4-bromophenoxy)propanoate hydrochloride
- Methyl 2-amino-3-(4-methylphenoxy)propanoate hydrochloride
Uniqueness
What sets methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride apart from these similar compounds is the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity. This makes the compound particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Eigenschaften
Molekularformel |
C10H13ClFNO3 |
|---|---|
Molekulargewicht |
249.66 g/mol |
IUPAC-Name |
methyl 2-amino-3-(4-fluorophenoxy)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8;/h2-5,9H,6,12H2,1H3;1H |
InChI-Schlüssel |
JJWDPIBKIFOSBO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(COC1=CC=C(C=C1)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)


![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
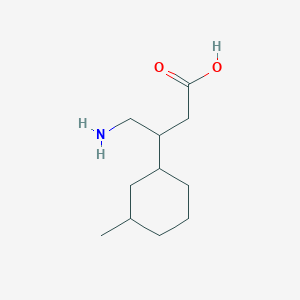
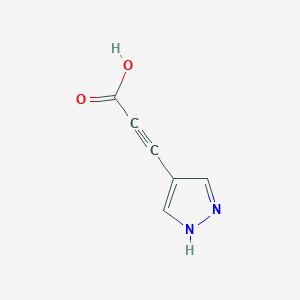
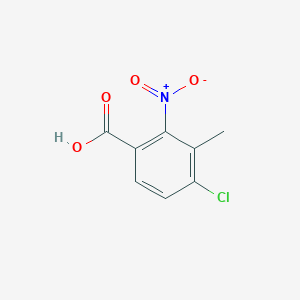
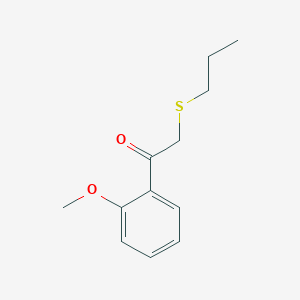

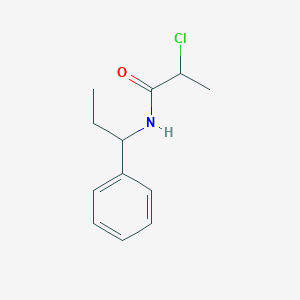
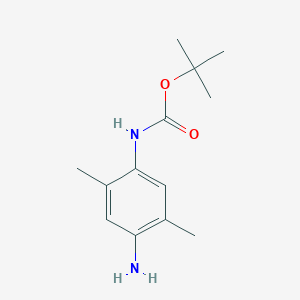
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
